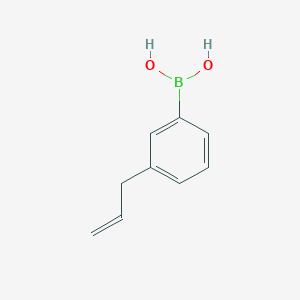

3-(Prop-2-en-1-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Boronic acids are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that boronic acids can form reversible covalent bonds with dihydroxy groups

Temporal Effects in Laboratory Settings

It is known to be stored at refrigerated temperatures , suggesting that it may be sensitive to heat.

Metabolic Pathways

Boronic acids can participate in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations , but the specific pathways and interactions of 3-(Prop-2-en-1-yl)phenylboronic acid require further study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:

Preparation of the Aryl Halide: The starting material, 3-bromoallylbenzene, is synthesized by bromination of allylbenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Prop-2-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The allyl group can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Hydroxyl-substituted phenyl compounds.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

3-(Prop-2-en-1-yl)phenylboronic acid has diverse applications in scientific research:

Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the allyl group, making it less reactive in certain substitution reactions.

4-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the para position, affecting its reactivity and steric properties.

2-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the ortho position, leading to different electronic and steric effects.

Uniqueness

3-(Prop-2-en-1-yl)phenylboronic acid is unique due to the position of the allyl group, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules .

Activité Biologique

3-(Prop-2-en-1-yl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a phenyl ring with an allyl substituent. This structure allows for unique interactions with biological molecules, particularly in the context of enzyme inhibition and cancer cell proliferation.

Target Interactions:

The biological activity of this compound can be inferred from related compounds. Boronic acids are known to interact with diols and other hydroxyl-containing compounds, leading to the inhibition of specific enzymes such as proteasomes and kinases, which are crucial in cancer cell signaling pathways .

Biochemical Pathways:

Similar compounds have demonstrated a range of activities, including:

- Antimicrobial Effects: Boronic acids have shown efficacy against various microbial strains.

- Antitumor Activity: They may induce apoptosis in cancer cells by disrupting cell cycle progression, particularly through the activation of caspase pathways .

Antiproliferative Effects

A study evaluating the antiproliferative potential of phenylboronic acids, including derivatives like this compound, revealed significant activity against several cancer cell lines. The sulforhodamine B (SRB) assay indicated low micromolar IC50 values for some derivatives, highlighting their potential as anticancer agents. The mechanism involved cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .

Case Studies

-

Ovarian Cancer Study:

In vitro studies on A2780 ovarian cancer cells demonstrated that phenylboronic acid derivatives led to significant apoptosis induction and cell cycle arrest. The compounds activated caspase-3, indicating a pro-apoptotic mechanism which was further confirmed by flow cytometry analyses . -

Breast Cancer Model:

Research involving nitrogen mustard prodrugs derived from phenylboronic acids showed enhanced cytotoxicity in triple-negative breast cancer (TNBC) models. These compounds exhibited greater efficacy than traditional chemotherapeutics like chlorambucil, with a notable reduction in tumor growth rates in xenograft models .

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiproliferative | <10 | Apoptosis induction via caspase activation |

| Phenylboronic Acid | Antimicrobial | 5 | Enzyme inhibition |

| Nitrogen Mustard Prodrug | Antitumor | 0.5 | DNA cross-linking |

Propriétés

IUPAC Name |

(3-prop-2-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQOOFGYOZQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.